molecular formula C8H4Cl2O2 B127502 Terephthaloyl chloride CAS No. 100-20-9

Terephthaloyl chloride

Cat. No. B127502
M. Wt: 203.02 g/mol
InChI Key: LXEJRKJRKIFVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04129594

Procedure details

Following the general procedure of Example 1 for the preparation of the diacid chloride, 9.06 parts of terephthalic acid were added to a mixture of 11.82 parts of 4-methylpyridine and 14.1 parts phosgene in 200 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of methylpyridine base/COOH acid group was 1.16. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, a 100% yield of dimethyl terephthalate was obtained corresponding to a quantitive yield of terephthaloyl chloride formed initially in the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
11.82
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH3:13]C1C=CN=CC=1.[C:20](Cl)(Cl)=[O:21].CC1C=CC=CN=1.C(Cl)(=O)C1C=CC(C(Cl)=O)=CC=1>ClCCl>[C:6]([O:21][CH3:20])(=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([C:1]([O:12][CH3:13])=[O:11])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Two
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Three
Name
11.82
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1
Step Five
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.